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molecular formula C9H9BrFNO B8796272 2-Bromo-N-(4-fluorobenzyl)acetamide CAS No. 190193-10-3

2-Bromo-N-(4-fluorobenzyl)acetamide

Cat. No. B8796272
M. Wt: 246.08 g/mol
InChI Key: VNUCVEHCJZCMDP-UHFFFAOYSA-N
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Patent
US09359196B2

Procedure details

Commercially available 4-fluorobenzylamine (500 mg, 3.99 mmol) was reacted with bromoacetyl bromide (380 μl, 4.39 mmol) in presence of triethylamine (600 μl, 4.39 mmol) at room temperature for 20 min. The progress of the reaction was monitored by a faster moving spot in silica TLC (60% ethyl acetate in hexanes). At the end of the reaction, the mixture was filtered, and the solvent was dried to obtain 2-bromo-N-[4-fluorobenzyl]acetamide. Potassium iodide (166 mg, 1 mmol) and Cs2CO3 (325 mg, 1 mmol) and 2-bromo-N-(4-fluorobenzyl)acetamide (270 mg, 1.20 mmol) were added to the compound 1 (311 mg, 1 mmol) in DMF (2 ml). The reaction mixture was heated at 95° C. for 60 min. The solvent was evaporated to dryness, and the residue was dissolved in chloroform. After brine and water wash, the organic phase was dried over anhydrous sodium sulfate, and concentrated to obtain a crude yellow solid. The crude compound was recrystallized from chloroform and hexanes to get the title compound 23 as a yellow crystalline solid (252 mg, 53% yield). 1H NMR (300 MHz, CDCl3): 7.93 (s, 1H), 7.83 (s, 2H, C═CH), 7.75-7.02 (m, 8H, Ar—H), 6.97 (dd, 2H, Ar—H, J=7.2, 2.1), 6.68 (t, 2H, Ar—H, J=7.2), 4.19 (s, 2H, benzylic), 4.17 (s, 2H, benzylic), 3.76 (s, 4H). ESI Mass calculated for C28H23F3N2NaO2(M+Na)+499.16. found 499.91.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[Br:10][CH2:11][C:12](Br)=[O:13].C(N(CC)CC)C>C(OCC)(=O)C>[Br:10][CH2:11][C:12]([NH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
380 μL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
600 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was dried

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)NCC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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